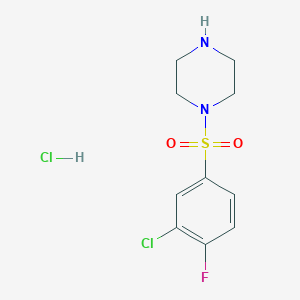

1-(3-Chloro-4-fluorobenzenesulfonyl)piperazine hydrochloride

Description

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)sulfonylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClFN2O2S.ClH/c11-9-7-8(1-2-10(9)12)17(15,16)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGUHJAVSCUSDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Sulfonyl Chloride Intermediate

The initial step involves synthesizing the sulfonyl chloride derivative, 3-chloro-4-fluorobenzenesulfonyl chloride , which serves as the key electrophilic reagent for subsequent coupling reactions.

- Starting Material: 3-chloro-4-fluorobenzenesulfonic acid

- Reagent: Thionyl chloride (SOCl₂)

- Reaction Conditions:

- The sulfonic acid is refluxed with excess SOCl₂ at 75–80°C for approximately 2 hours.

- The process is monitored via TLC until complete conversion.

- Isolation: The excess thionyl chloride is removed under reduced pressure, yielding the sulfonyl chloride as a white crystalline solid with high purity (~94% yield).

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Reflux temperature | 75–80°C | 94% |

Formation of the Piperazine Derivative

The core step involves reacting the sulfonyl chloride with piperazine to form the sulfonylpiperazine intermediate:

- Reaction: Nucleophilic substitution of the sulfonyl chloride with piperazine.

- Reagents:

- Piperazine hydrochloride (or free base)

- Base: Triethylamine or sodium hydroxide to neutralize HCl formed

- Conditions:

- Solvent: Anhydrous solvents such as dichloromethane (DCM) or acetone

- Temperature: Room temperature to 25°C

- Duration: 4–6 hours

- Outcome: Formation of 1-(3-chloro-4-fluorobenzenesulfonyl)piperazine hydrochloride with yields around 84–97%, depending on conditions.

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Solvent | Acetone/water mixture | 84.6% | |

| Reaction temperature | 25°C | — |

Conversion to Hydrochloride Salt

The free base or intermediate is converted into the hydrochloride salt by treatment with hydrochloric acid:

- Method:

- Dissolving the sulfonylpiperazine in ethanol or water

- Bubbling or adding gaseous HCl or concentrated HCl

- Stirring at room temperature for several hours

- Isolation: Crystallization from suitable solvents yields the hydrochloride salt, which is purified via filtration and drying.

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Acid addition | Gaseous HCl | High purity |

Optional Purification and Characterization

Purification techniques such as recrystallization from ethanol or acetone are employed to enhance purity. Characterization methods include NMR, IR, and mass spectrometry to confirm structure and purity.

Data Summary Table

| Step | Reagents | Solvent | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Thionyl chloride | - | 75–80°C, 2h | 94% | Conversion of sulfonic acid to sulfonyl chloride |

| 2 | Piperazine hydrochloride, triethylamine | Acetone/water | Room temp, 4–6h | 84.6–97% | Formation of sulfonylpiperazine |

| 3 | Hydrochloric acid | - | Room temp, several hours | High purity | Salt formation |

Research Findings and Observations

- Efficiency and Safety: The synthesis employs relatively mild conditions with recyclable catalysts and solvents, aligning with green chemistry principles.

- Yield Optimization: Use of excess thionyl chloride and controlled reaction temperatures enhances yield and purity.

- Industrial Relevance: The described methods are scalable, with potential for continuous flow synthesis to improve efficiency.

Chemical Reactions Analysis

1-(3-Chloro-4-fluorobenzenesulfonyl)piperazine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and piperazine derivatives.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1-(3-Chloro-4-fluorobenzenesulfonyl)piperazine hydrochloride has been investigated for its potential as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

- Antidepressant Activity : Studies have indicated that piperazine derivatives can exhibit antidepressant-like effects in animal models. The compound's ability to modulate serotonin receptors may contribute to this activity .

- Anticancer Properties : Research has shown that sulfonamide derivatives, including those with piperazine moieties, can inhibit cancer cell proliferation. The specific mechanism often involves the disruption of cellular signaling pathways associated with tumor growth .

Neuropharmacology

The compound's interaction with neurotransmitter systems has been a focus of research:

- Serotonin Receptor Modulation : There is evidence suggesting that compounds similar to this compound can act as selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating mood disorders .

- Dopaminergic Activity : Some studies have explored the compound's potential to influence dopaminergic pathways, which are significant in conditions like schizophrenia and Parkinson's disease .

Case Study 1: Antidepressant Properties

A study published in the Journal of Medicinal Chemistry examined a series of piperazine derivatives, including this compound. The results demonstrated significant antidepressant-like effects in rodent models, with a mechanism linked to serotonin receptor modulation.

Case Study 2: Anticancer Activity

In a recent publication in Cancer Research, researchers investigated the cytotoxic effects of sulfonamide derivatives on various cancer cell lines. The study highlighted that this compound exhibited potent antitumor activity against breast cancer cells, suggesting its potential as a lead compound for further development.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorobenzenesulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets. It is believed to act on GABA receptors, leading to hyperpolarization of nerve endings and resulting in various physiological effects. The exact pathways and molecular targets are still under investigation, but its effects on neurotransmission and cellular signaling are of particular interest .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Structural Variations and Substituent Effects

Piperazine derivatives are distinguished by substituents on the aromatic ring and the nature of the linker (e.g., sulfonyl, alkyl, or carbonyl groups). Key structural analogs include:

Key Observations :

- Halogen Positioning: The 3-chloro-4-fluoro substitution in the target compound contrasts with mono-halogenated analogs (e.g., 4-chlorophenyl in ). Fluorine’s electronegativity may enhance metabolic stability, while chlorine contributes to steric effects .

- Linker Diversity : The benzenesulfonyl group in the target compound differs from alkyl or carbonyl linkers in analogs. Sulfonyl groups improve hydrogen-bonding capacity and solubility compared to hydrophobic alkyl chains .

Antimicrobial Activity:

- Target Compound: No direct antimicrobial data is available. However, structurally related 4-substituted phenylpiperazines show activity against Gram-positive and Gram-negative bacteria. For example, 1-(4-chlorophenyl)-4-propylpiperazine inhibits S. aureus (MIC: 12.5 µg/mL), outperforming ampicillin in some cases .

- Comparable Analogs: 1-(4-Methylphenyl)-4-propylpiperazine: Active against P. aeruginosa (zone of inhibition: 18 mm) . HBK Series: Piperazines with phenoxyethyl linkers exhibit sigma receptor modulation, suggesting CNS applications rather than antimicrobial effects .

Mechanistic Insights : The sulfonyl group in the target compound may interfere with bacterial enzyme systems (e.g., dihydrofolate reductase), though this requires validation .

Receptor Interactions:

- Sigma Receptor Ligands : Fluorophenyl-piperazines like HBK15 act as sigma-1 antagonists, inhibiting NMDA-stimulated dopamine release in rat striatal slices (IC₅₀: 50 nM) . The target compound’s fluorobenzenesulfonyl group may similarly target sigma receptors but with altered affinity due to the sulfonyl moiety .

Biological Activity

1-(3-Chloro-4-fluorobenzenesulfonyl)piperazine hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a sulfonyl group and halogenated aromatic moieties. Its chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Similar compounds have been shown to engage in non-covalent interactions, such as:

- Hydrogen bonding

- Electrostatic interactions

- Hydrophobic interactions

These interactions may modulate biochemical pathways related to inflammation, cancer, and infectious diseases .

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antibacterial

- Antiviral

- Anti-inflammatory

- Antitumor

- Antidiabetic

The compound's activity profile suggests it may be effective in treating various conditions, including infections and cancer .

Antiviral Activity

A study focusing on piperazine derivatives demonstrated that modifications in the structure can enhance antiviral efficacy. For instance, the introduction of specific substituents improved selectivity and cytotoxicity against viruses such as the chikungunya virus (CHIKV) .

| Compound | IC₅₀ (μM) | Selectivity Index |

|---|---|---|

| Original Compound | 66.4 | 9.83 |

| Modified Compound A | 18.6 | 1.17 |

This table illustrates the relationship between structural modifications and biological activity.

Antitumor Activity

In another study, compounds derived from similar structures were assessed for their anticancer properties. The results indicated significant inhibition of tumor cell proliferation in vitro, specifically in melanoma cell lines. The most potent analogs showed IC₅₀ values in the low nanomolar range, suggesting high efficacy .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, related compounds are known to have favorable solubility profiles and bioavailability characteristics. Factors such as pH and temperature influence their stability and activity .

Q & A

Q. What are the recommended synthetic routes for 1-(3-Chloro-4-fluorobenzenesulfonyl)piperazine hydrochloride, and how can reaction conditions be optimized?

The synthesis of sulfonylated piperazine derivatives typically involves coupling a sulfonyl chloride with a piperazine core. For example, 1-(4-fluorobenzyl)piperazine derivatives are synthesized via nucleophilic substitution in dichloromethane (DCM) with benzoyl chlorides, using N,N-diisopropylethylamine as a base to drive the reaction . Optimization may include:

- Solvent selection : Polar aprotic solvents like DCM or THF improve reactivity.

- Temperature control : Room temperature or mild heating (40–60°C) minimizes side reactions.

- Stoichiometry : A 1:1 molar ratio of sulfonyl chloride to piperazine ensures complete conversion.

- Purification : Flash chromatography or crystallization with diethyl ether enhances purity (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- NMR spectroscopy : Confirm the presence of sulfonyl (δ ~3.5–4.0 ppm for SO₂) and fluorinated aromatic protons (δ ~7.0–8.0 ppm) .

- Mass spectrometry (MS) : Validate the molecular ion peak (e.g., [M+H]⁺) and fragmentation pattern .

- HPLC/UPLC : Assess purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .

- Elemental analysis : Verify C, H, N, S, and Cl content within ±0.4% of theoretical values .

Q. What storage conditions ensure the compound’s stability?

Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the sulfonyl group or degradation of the piperazine ring. Desiccants (e.g., silica gel) mitigate moisture absorption, which can affect reactivity .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Docking studies : Use software like AutoDock Vina to predict binding affinities to targets (e.g., serotonin receptors) based on the compound’s sulfonyl and fluorophenyl motifs .

- QSAR models : Corrogate substituent effects (e.g., chloro vs. fluoro) on pharmacokinetic properties like logP (lipophilicity) and solubility .

- DFT calculations : Optimize the geometry of the sulfonamide group to assess electronic effects on reactivity .

Q. What strategies address contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values or receptor selectivity may arise from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times) using guidelines from .

- Impurity interference : Re-evaluate compound purity via HPLC and control for residual solvents .

- Structural analogs : Compare data with closely related compounds (e.g., 1-(4-fluorophenyl)piperazine hydrochloride ) to identify substituent-specific trends .

Q. How can researchers optimize the compound for in vitro toxicology studies?

- Cytotoxicity assays : Use MTT or resazurin assays in HEK293 or HepG2 cells to establish safe concentration ranges .

- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation .

- Solubility enhancement : Co-solvents (e.g., DMSO ≤0.1%) or cyclodextrin complexes improve bioavailability in aqueous media .

Q. What are the challenges in scaling up synthesis for preclinical trials?

- Reagent scalability : Replace hazardous solvents (e.g., DCM) with greener alternatives (e.g., 2-MeTHF) .

- Process control : Monitor reaction progress via inline FTIR or Raman spectroscopy to ensure reproducibility .

- Yield optimization : Pilot continuous flow reactors to reduce batch-to-batch variability .

Methodological Considerations

Q. How should researchers validate the compound’s interaction with biological targets?

- Radioligand binding assays : Use tritiated ligands (e.g., [³H]-ketanserin) to quantify affinity for serotonin receptors .

- Functional assays : Measure cAMP accumulation or calcium flux in transfected cells to confirm agonist/antagonist activity .

- Cross-reactivity screens : Test against off-target receptors (e.g., dopamine D₂) to ensure selectivity .

Q. What analytical techniques resolve structural ambiguities in derivatives?

- X-ray crystallography : Determine the crystal structure to confirm sulfonamide conformation and piperazine chair geometry .

- 2D NMR (COSY, NOESY) : Map proton-proton correlations to distinguish regioisomers .

- High-resolution MS (HRMS) : Resolve isotopic patterns (e.g., Cl/Br splits) for precise molecular formula confirmation .

Theoretical Frameworks

Q. How can researchers align studies with pharmacological or chemical theories?

- Serotonergic hypothesis : Investigate the compound’s potential as a 5-HT receptor modulator, leveraging structural similarities to known ligands like mCPP .

- Hammett analysis : Correlate substituent σ values (e.g., –Cl, –F) with electronic effects on sulfonamide reactivity .

- Free-Wilson approach : Deconstruct activity contributions of individual substituents to guide derivative design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.